molecular formula C25H17FN2O3S B11618174 (E)-[1-(1,3-benzothiazol-3-ium-2-yl)-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene](4-methylphenyl)methanolate

(E)-[1-(1,3-benzothiazol-3-ium-2-yl)-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene](4-methylphenyl)methanolate

Cat. No.: B11618174
M. Wt: 444.5 g/mol
InChI Key: VEXIJUURWJQFRF-LSDHQDQOSA-N
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Description

1-(1,3-Benzothiazol-2-yl)-5-(3-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a unique combination of benzothiazole, fluorophenyl, hydroxy, and methylbenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the formation of the benzothiazole ring, followed by the introduction of the fluorophenyl group through a substitution reaction. The hydroxy and methylbenzoyl groups are then added through subsequent reactions, often involving the use of protecting groups to ensure selective functionalization.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzothiazol-2-yl)-5-(3-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving Lewis acids or bases, depending on the specific substitution reaction.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of alcohol derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: In biological research, it may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.

Industry: In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1-(1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or receptor antagonism, leading to therapeutic effects.

Comparison with Similar Compounds

    1-(1,3-Benzothiazol-2-yl)-5-phenyl-3-hydroxy-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    1-(1,3-Benzothiazol-2-yl)-5-(3-chlorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties.

Uniqueness: The presence of the fluorophenyl group in 1-(1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-3-hydroxy-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds that lack the fluorine atom or contain different substituents.

Properties

Molecular Formula

C25H17FN2O3S

Molecular Weight

444.5 g/mol

IUPAC Name

(4E)-1-(1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C25H17FN2O3S/c1-14-9-11-15(12-10-14)22(29)20-21(16-5-4-6-17(26)13-16)28(24(31)23(20)30)25-27-18-7-2-3-8-19(18)32-25/h2-13,21,29H,1H3/b22-20+

InChI Key

VEXIJUURWJQFRF-LSDHQDQOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC4=CC=CC=C4S3)C5=CC(=CC=C5)F)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC4=CC=CC=C4S3)C5=CC(=CC=C5)F)O

Origin of Product

United States

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